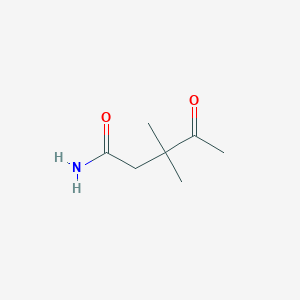
3,3-Dimethyl-4-oxopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-oxopentanamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of pentanamide, characterized by the presence of a ketone group at the fourth position and two methyl groups at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-oxopentanamide can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. Another method includes the use of 3,3-dimethyl-2-butanone as a starting material, which undergoes an amination reaction to introduce the amide functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to facilitate the conversion of starting materials to the desired product.
化学反应分析
Types of Reactions: 3,3-Dimethyl-4-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced products.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or other derivatives.
科学研究应用
3,3-Dimethyl-4-oxopentanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: It may be used in the production of specialty chemicals, polymers, or as a precursor in various industrial processes.
作用机制
The mechanism of action of 3,3-Dimethyl-4-oxopentanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ketone and amide functionalities allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.
相似化合物的比较
3,3-Dimethyl-2-butanone: Shares the dimethyl substitution but lacks the amide group.
4-Oxopentanamide: Similar structure but without the dimethyl groups.
N,N-Dimethyl-4-oxopentanamide: Similar but with an additional N,N-dimethyl substitution.
Uniqueness: 3,3-Dimethyl-4-oxopentanamide is unique due to the combination of its ketone and amide functionalities along with the dimethyl substitution
属性
CAS 编号 |
71081-65-7 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7(2,3)4-6(8)10/h4H2,1-3H3,(H2,8,10) |
InChI 键 |
UHRZLKMWMADQLB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(C)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















